

Comprehensive Application Notes: Purity Analysis of Axitinib Impurity 2

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Compound Focus: Axitinib Impurity 2

CAS No.: 1428728-83-9

Cat. No.: S1790298

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Introduction to Axitinib and Its Impurities

Axitinib is an **oral tyrosine kinase inhibitor** primarily used in the treatment of advanced renal cell carcinoma. As a **vascular endothelial growth factor receptor (VEGFR) inhibitor**, it targets VEGFR-1, VEGFR-2, and VEGFR-3 with high potency, demonstrating **IC50 values** of 0.1 nM, 0.2 nM, and 0.1-0.3 nM respectively [1] [2]. The drug's mechanism involves blocking angiogenesis, thereby inhibiting tumor growth and metastasis. During the synthesis and storage of axitinib, various impurities may form, with **Axitinib Impurity 2** being one of the **critical process-related impurities** that requires careful monitoring and control to ensure drug safety and efficacy.

Axitinib Impurity 2, chemically identified as **2,2'-(((2,4-di(pyridin-2-yl)cyclobutane-1,3-diyl))bis(1H-indazole-3,6-diyl))bis(sulfanediyl))bis(N-methylbenzamide)**, is a **dimeric impurity** formed during the manufacturing process [3]. With a molecular formula of $C_{44}H_{36}N_8O_2S_2$ and molecular weight of 772.94 g/mol, this compound is structurally characterized by the presence of **two axitinib molecules linked through a cyclobutane ring system** [3]. Understanding the formation, identification, and quantification of this impurity is essential for pharmaceutical scientists to develop robust analytical methods and control strategies during drug development and manufacturing.

Chemical Characterization of Axitinib Impurity 2

Structural Properties and Identification

Axitinib Impurity 2 exhibits distinctive **physicochemical properties** that facilitate its identification and separation from the active pharmaceutical ingredient. The impurity has a reported **melting point** of above 244°C (with decomposition) and a **predicted density** of $1.46 \pm 0.1 \text{ g/cm}^3$ [3]. Its **solubility profile** indicates slight solubility in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which is valuable information for selecting appropriate solvents for analytical standard preparation [3]. The **predicted pKa** of 12.90 ± 0.40 suggests this compound remains largely unionized under typical chromatographic conditions, influencing the selection of mobile phase pH for optimal separation in HPLC methods.

The structural identification of **Axitinib Impurity 2** is confirmed through multiple spectroscopic techniques. The **InChIKey (XYIIIIGZESRABMF-UHFFFAOYSA-N)** provides a standardized identifier for database searching and regulatory documentation [3]. The **SMILES notation** offers a linear representation of the molecular structure that facilitates digital processing and cheminformatics applications: "C1(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C(C2=NC=CC=C2)C(C2C3=C(NN=2)C=C(SC2=CC=CC=C2C(NC)=O)C=C3)C1C1=NC=CC=C1" [3]. This structural information is fundamental for understanding the impurity's chromatographic behavior and fragmentation patterns in mass spectrometric analysis.

Quantitative Specifications

Table 1: Chemical and Physical Properties of Axitinib Impurity 2

Property	Specification	Reference
CAS Number	1428728-83-9	[3]
Molecular Formula	C ₄₄ H ₃₆ N ₈ O ₂ S ₂	[3]
Molecular Weight	772.94 g/mol	[3]
Melting Point	>244°C (dec.)	[3]
Density	1.46±0.1 g/cm ³ (Predicted)	[3]
pKa	12.90±0.40 (Predicted)	[3]
Solubility	Slightly soluble in DMF, DMSO	[3]
Purity Standards	>95% (as reference standard)	[3] [4]

Commercial suppliers provide **Axitinib Impurity 2** with **certified purity levels** ranging from 95% to 98%, suitable for use as **analytical reference standards** [3]. These standards are essential for method development, validation, and quality control testing during axitinib drug substance and drug product manufacturing. The material is typically supplied in vials containing 5 mg to 100 mg quantities, with recommended storage at **-20°C freezer conditions** to maintain stability [3]. Proper handling and storage are critical to preserve the integrity of the reference standard for accurate impurity quantification.

Analytical Methodologies for Impurity Assessment

Chromatographic Separation Techniques

High-performance liquid chromatography (HPLC) is the primary technique for separation and quantification of **Axitinib Impurity 2**. The method development must consider the **physicochemical properties** of both axitinib and its impurities to achieve optimal resolution. Based on the patent literature for axitinib synthesis, reverse-phase chromatography with **C18 stationary phases** is commonly employed, with mobile phases typically consisting of aqueous buffers and organic modifiers such as acetonitrile or methanol [5]. The dimeric nature of **Axitinib Impurity 2** results in **longer retention times** compared to the parent drug, requiring gradient elution methods for effective separation.

The **detection wavelength** selection is critical for achieving adequate sensitivity for impurity quantification. Axitinib contains **chromophoric groups** including the indazole, pyridine, and benzamide moieties that provide strong UV absorption in the 230-260 nm range [4]. Method validation should demonstrate specificity, establishing that the **Axitinib Impurity 2** peak is **baseline resolved** from other potential impurities and the main peak. The **peak purity index** should be established using photodiode array detection to confirm the homogeneity of the impurity peak and absence of co-eluting substances.

Advanced Detection and Characterization Methods

Liquid chromatography-mass spectrometry (LC-MS) provides superior specificity for identification and confirmation of **Axitinib Impurity 2**. The **molecular ion peak** at m/z 772.94 [M+H]⁺ confirms the molecular weight, while characteristic fragment ions help elucidate the structure [3] [4]. The dimeric structure typically shows fragment ions corresponding to the axitinib monomer (m/z 386.47) as well as cleavages at the cyclobutane ring and sulfide linkages. For comprehensive structural characterization, **nuclear magnetic resonance** (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides definitive confirmation of the molecular structure through assignment of all proton and carbon environments.

Table 2: Analytical Techniques for **Axitinib Impurity 2** Characterization

Technique	Application	Key Parameters	Remarks
HPLC-UV	Quantification	C18 column, gradient elution with acetonitrile:buffer, detection at 240-260 nm	Primary method for quality control
LC-MS	Identification	Positive ESI mode, m/z 772.94 [M+H] ⁺ , fragment ions at m/z 386.47	Confirmatory analysis
NMR Spectroscopy	Structural Elucidation	¹ H NMR (DMSO-d ₆), ¹³ C NMR	Definitive structure confirmation
DSC	Thermal Properties	Heating rate 10°C/min, nitrogen atmosphere	Melting point determination >244°C

The analytical workflow for impurity profiling typically begins with **HPLC-UV screening** for quantification, followed by **LC-MS analysis** for confirmatory identification. For unknown impurities or when reference standards are unavailable, **preparative HPLC** can be employed to isolate sufficient quantities of the impurity for comprehensive characterization using multiple techniques including NMR and high-resolution MS. This **orthogonal approach** ensures accurate identification and provides scientific justification for setting appropriate specification limits.

Experimental Protocols

HPLC Method for Quantification of Axitinib Impurity 2

Materials and Equipment: **Axitinib Impurity 2** reference standard (purity >95%), acetonitrile (HPLC grade), water (HPLC grade), orthophosphoric acid, volumetric flasks, HPLC system with diode array detector, C18 column (250 mm × 4.6 mm, 5 μm particle size) [5].

Mobile Phase Preparation: Prepare a **gradient elution system** with mobile phase A (0.1% v/v orthophosphoric acid in water) and mobile phase B (acetonitrile). The gradient program should be optimized as follows: 0-5 min: 30% B, 5-25 min: 30-70% B, 25-35 min: 70% B, 35-40 min: 70-30% B, and 40-45 min: 30% B for column re-equilibration [5]. The **flow rate** should be maintained at 1.0 mL/min with column temperature at 30°C, and detection wavelength set at 254 nm.

Standard Solution Preparation: Accurately weigh approximately 10 mg of **Axitinib Impurity 2** reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically a mixture of water and acetonitrile 50:50 v/v) to obtain a **stock standard solution** of 100 μg/mL. Prepare **working standard solutions** at concentrations of 0.05, 0.1, 0.5, 1.0, and 2.0 μg/mL by appropriate dilution of the stock solution with the same diluent. These concentrations correspond to **0.05% to 2.0%** relative to a typical test concentration of axitinib at 100 μg/mL.

Sample Solution Preparation: Accurately weigh an appropriate amount of axitinib drug substance or product (equivalent to about 100 mg of axitinib) into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent, and mix well. Filter a portion through a **0.45 μm PVDF syringe filter** before injection.

System Suitability and Analysis: Inject the working standard solutions and sample solutions (injection volume 10-20 μL). The **relative standard deviation** for replicate injections of the standard should not be more than 5.0%. The **retention time** of **Axitinib Impurity 2** is typically longer than axitinib due to its higher molecular weight and more hydrophobic nature. Calculate the concentration of **Axitinib Impurity 2** in the test sample using the **external standard method** based on the peak areas of the standard solutions.

Method Validation Protocol

Specificity: Demonstrate that the method is **specific and selective** for **Axitinib Impurity 2** by injecting individually the placebo (if drug product), axitinib standard, and **Axitinib Impurity 2** standard. There should be no interference at the retention time of the impurity peak. **Forced degradation studies** on axitinib drug substance under conditions of acid/base hydrolysis, oxidation, thermal stress, and photolytic stress should demonstrate **peak purity** for **Axitinib Impurity 2**, confirming no co-elution with degradation products [4].

Linearity and Range: Prepare and analyze at least five concentrations of **Axitinib Impurity 2** standard solution over the range of **0.05% to 2.0%** relative to the target analyte concentration. Plot peak area versus concentration and determine the **correlation coefficient**, which should be not less than 0.990. The **y-intercept** as

percentage of response at target concentration should be within $\pm 20\%$.

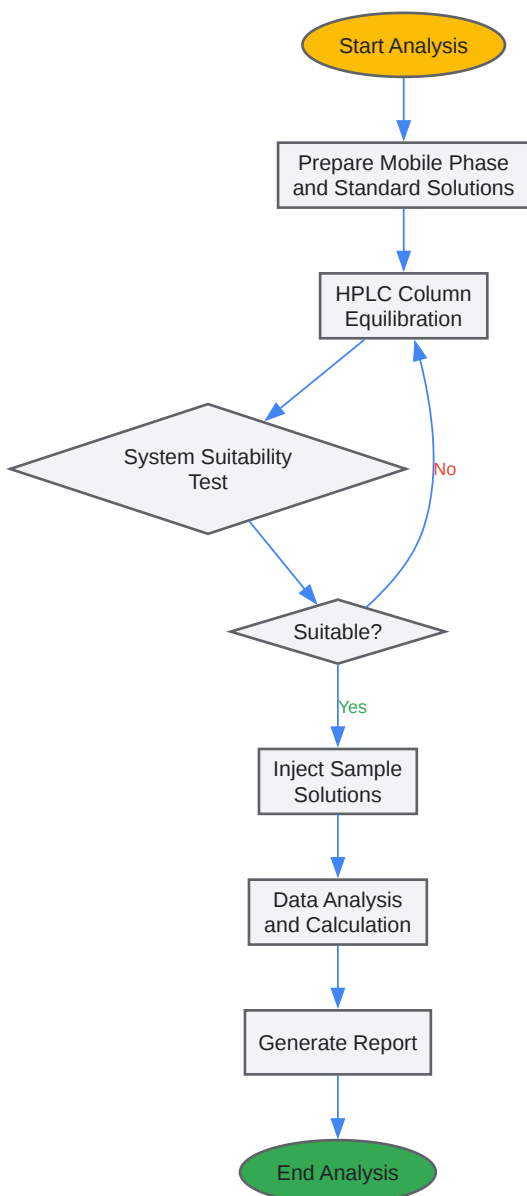
Accuracy: Spike known amounts of **Axitinib Impurity 2** reference standard into axitinib drug substance at levels corresponding to 0.05%, 0.5%, and 1.0% of the axitinib concentration. Analyze in triplicate and calculate the **percentage recovery**, which should be within 90-110% for each level.

Precision: Assess **method precision** by analyzing six independently prepared sample solutions of axitinib spiked with **Axitinib Impurity 2** at the specification level (typically 0.5%). The **relative standard deviation** of the impurity content should not be more than 10.0%.

Sensitivity: Determine the **limit of detection (LOD)** and **limit of quantitation (LOQ)** based on signal-to-noise ratios of approximately 3:1 and 10:1, respectively. The LOQ should be sufficiently low to detect the impurity at the reporting threshold, typically 0.05%.

Sample Analysis Workflow

The following workflow diagram illustrates the complete analytical procedure for **Axitinib Impurity 2** determination:



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Regulatory Considerations and Quality Control

Specification Setting and Compliance

The **quality control** of **Axitinib Impurity 2** follows regulatory guidelines outlined in ICH Q3A(R2) and ICH Q3B(R2) for impurities in new drug substances and products respectively. Based on the maximum daily dose of axitinib (10 mg twice daily), the **identification threshold** for impurities is typically 0.10%, while the **qualification threshold** is 0.15% [4]. The specification limit for **Axitinib Impurity 2** should be set based on **process capability** and **toxicological considerations**, typically not exceeding 0.5% unless qualified by toxicological studies. It is important to note that **Axitinib Impurity 2** is classified as a **potent impurity** due to its structural similarity to the active compound, necessitating strict control.

The **analytical method validation** for **Axitinib Impurity 2** should comply with ICH Q2(R1) guidelines, demonstrating specificity, accuracy, precision, linearity, range, detection limit, quantitation limit, and robustness. The method should be **stability-indicating** capable of separating **Axitinib Impurity 2** from degradation products formed under various stress conditions. **Forced degradation studies** should include acid and base hydrolysis, oxidative stress, thermal stress, and photolytic stress to demonstrate the method's ability to quantify the impurity without interference from degradation products [4].

Stability and Handling Considerations

Axitinib Impurity 2 reference standard requires **proper storage conditions** to maintain its integrity and assigned purity. Suppliers recommend storage at **-20°C in a freezer**, protected from light and moisture [3]. The **working solutions** prepared for HPLC analysis should be used immediately or stored under validated conditions to ensure stability. The **solution stability** should be established during method validation by analyzing standard solutions at appropriate intervals and demonstrating that the response does not change significantly (typically not more than 5% deviation from initial value).

The **solid-state stability** of **Axitinib Impurity 2** should be evaluated under long-term storage conditions (typically -20°C) and accelerated conditions (25°C/60% RH) as per ICH guidelines. The impurity should be characterized for **hygroscopicity** as this can affect accurate weighing and solution preparation. For quantitative work, the reference standard should be allowed to **equilibrate to room temperature** before opening the container to prevent moisture condensation, which could affect the accuracy of weighing and potentially degrade the compound.

Conclusion

The comprehensive analysis and control of **Axitinib Impurity 2** is **essential for ensuring** the quality, safety, and efficacy of axitinib drug products. Through the application of **robust HPLC methods** with appropriate detection, this dimeric impurity can be accurately quantified at levels well below the identification threshold. The **method validation** demonstrates that the analytical procedure is suitable for its intended purpose in quality control settings.

Pharmaceutical manufacturers should implement **stringent control strategies** for **Axitinib Impurity 2** throughout the drug substance synthesis and drug product manufacturing processes. This includes **regular monitoring** of the impurity profile during stability studies to track any potential increase in impurity levels over the product's shelf life. The **application of QbD principles** in analytical method development ensures that the method remains reliable and reproducible when transferred to quality control laboratories, ultimately contributing to the consistent quality of axitinib medications for patients with advanced renal cell carcinoma.

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